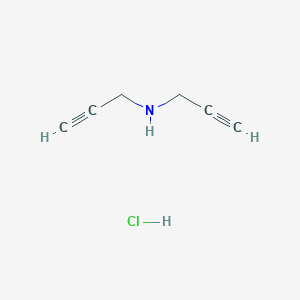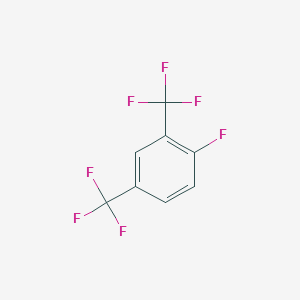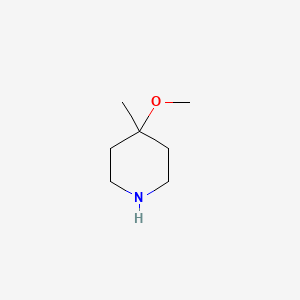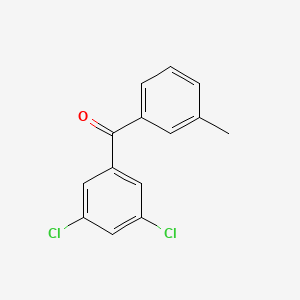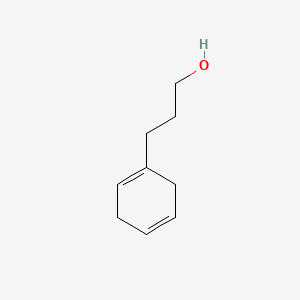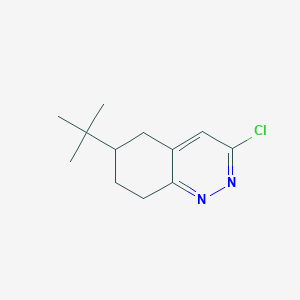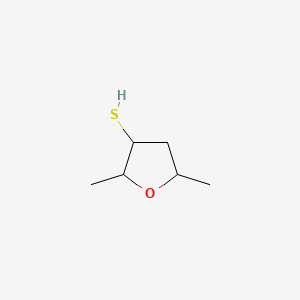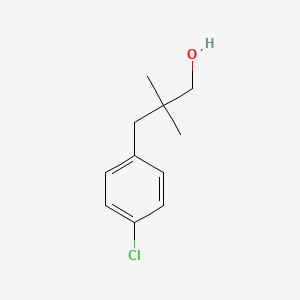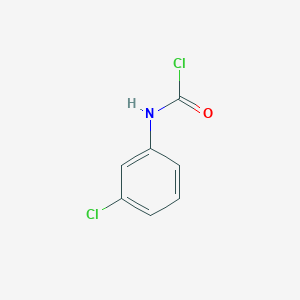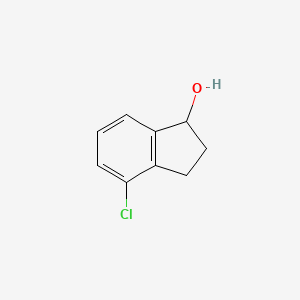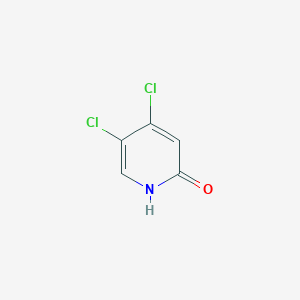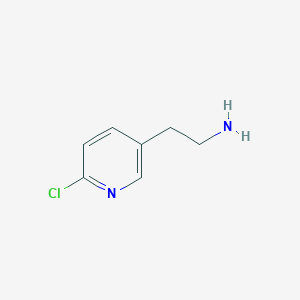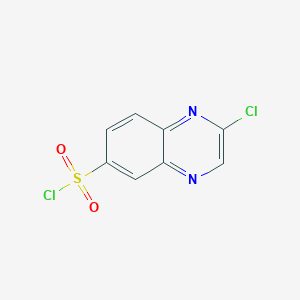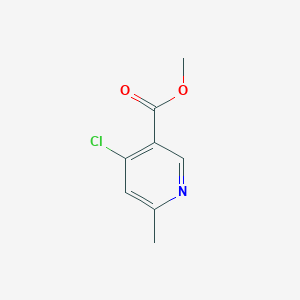
Methyl 4-chloro-6-methylnicotinate
Vue d'ensemble
Description
Methyl 4-chloro-6-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as METHYL 4-CHLORO-6-METHYLNICOTINATE, METHYL 4-CHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE, and 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER .
Synthesis Analysis
The synthesis of Methyl 4-chloro-6-methylnicotinate can be achieved from 2-Chloro-6-methylnicotinic acid and Iodomethane . A recent paper also mentions the use of liquid chromatography-mass spectrometry (LCMS) for the analysis of this compound .Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-chloro-6-methylpyridine-3-carboxylate . The InChI code is 1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 and the InChI key is BQVXASUNSLLUGY-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Methyl 4-chloro-6-methylnicotinate .Physical And Chemical Properties Analysis
The molecular weight of Methyl 4-chloro-6-methylnicotinate is 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 39.2 Ų .Applications De Recherche Scientifique
Synthesis of Antagonists and Agonists
- Methyl 4-chloro-6-methylnicotinate has been used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was key to supporting preclinical and clinical studies (Andersen et al., 2013).
Organic and Medicinal Chemistry
- It plays a role in the synthesis of various organic compounds. For example, the reaction of nicotine N-oxide with methylmagnesium bromide produces 2- and 6-methylnicotine (Secor et al., 1981).
- The compound is involved in supramolecular assembly of silver(I) coordination compounds. These complexes exhibit a range of structures, influenced by the protonation of the nicotinic acid ligand (Aakeröy & Beatty, 1999).
Pest Management
- Methyl isonicotinate, a compound related to Methyl 4-chloro-6-methylnicotinate, has been studied extensively as a non-pheromone semiochemical for thrips pest management. It shows potential in various strategies such as mass trapping and lure-and-kill methods (Teulon et al., 2017).
Biotransformation and Microbial Production
- The enzymatic activity of certain bacterial strains can be used for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, such as 2-hydroxy-6-chloronicotinic acid, utilizing compounds like 6-methylnicotinate (Tinschert et al., 2000).
Photocatalytic Degradation Studies
- Studies on photocatalytic degradation of commercial dyes using different photocatalysts involve compounds like Methyl 4-chloro-6-methylnicotinate (Kansal et al., 2007).
Chemical and Biological Stability
- Its chemical and biological stability in solution has been a focus in studies, facilitating its use in clinical applications. For instance, the stability of methylnicotinate in aqueous solution has been assessed (Ross & Katzman, 2008).
Antimicrobial Studies
- Transition metal complexes of related compounds like 2-Hydroxy-6-methylnicotinic acid have been studied for their antibacterial properties against various bacteria (Verma & Bhojak, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBQHRUUZLSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609404 | |
| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-methylnicotinate | |
CAS RN |
886372-05-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

